Selective Hypocholesterolemic Activity Differentiates 5-Chloro-2,3-dihydrobenzofuran from Chroman and Benzodioxane Analogs
In a comparative study using a Triton WR-1339-induced hyperlipemic rat model, the 2,3-dihydrobenzofuran analog (specifically the 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid derivative) exhibited a distinct and selective hypocholesterolemic activity profile compared to its structural analogs [1]. In contrast, the 6-chlorochroman-2-carboxylate analog demonstrated dual hypocholesterolemic and hypotriglyceridemic effects, while the 1,4-benzodioxane analog was primarily hypotriglyceridemic [1].
| Evidence Dimension | Pharmacological Activity Profile (Lipid Modulation) |
|---|---|
| Target Compound Data | Hypocholesterolemic activity (specific quantitative data not publicly available in abstract, but activity profile is clearly defined as selective) |
| Comparator Or Baseline | 1) 6-Chlorochroman-2-carboxylic acid: Hypocholesterolemic and hypotriglyceridemic. 2) 1,4-Benzodioxane-2-carboxylic acid: Hypotriglyceridemic. |
| Quantified Difference | Target compound exhibits selective hypocholesterolemic activity, in contrast to the mixed (chroman) or primarily triglyceride-lowering (benzodioxane) profiles of comparators. |
| Conditions | In vivo rat model; hyperlipemia induced by intraperitoneal injection of Triton WR-1339. |
Why This Matters
For research programs focused on selective cholesterol reduction versus broad-spectrum lipid modulation, this differentiated activity profile makes 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid the optimal scaffold for target-specific investigation.
- [1] Newman, H. A. I., Hellman, W. P., & Witiak, D. T. (1973). Differential effects of benzodioxane, chroman and dihydrobenzofuran analogs of clofibrate in a triton hyperlipemic rat model. Lipids, 8(7), 378–384. View Source
